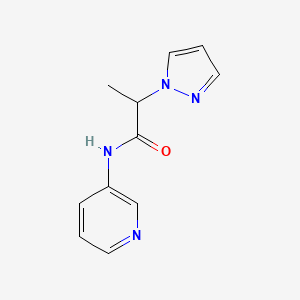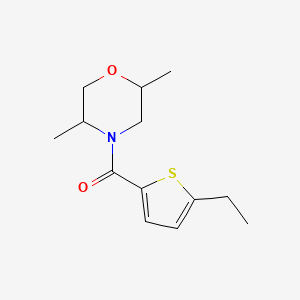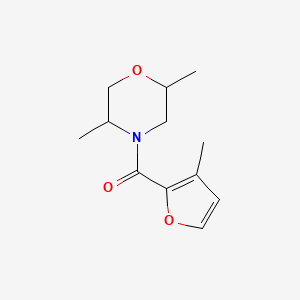
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one, also known as 4-Methylpiperazine-1-carbonyl-2-(2-methylpropyl)-1-pyrrolidinecarboxamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the major advantages of using 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one in lab experiments is its well-established synthesis method, which produces high yields of pure product. The compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions that can be explored in the study of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one. One potential direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to explore its anti-tumor effects in combination with other chemotherapeutic agents. Additionally, the compound can be further optimized to improve its pharmacokinetic properties and reduce its toxicity. Overall, the potential therapeutic applications of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one make it a promising compound for future research.
合成法
The synthesis of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one involves the reaction of 4-methylpiperazine-1-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction with the help of a dehydrating agent such as thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been widely used in research laboratories.
科学的研究の応用
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. It has also been investigated for its potential as a drug delivery system, owing to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(2)9-17-10-12(8-13(17)18)14(19)16-6-4-15(3)5-7-16/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVJNCPBKBIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)







![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)